molecular formula C12H9BrN2O3 B2545572 3-(4-Bromophenoxy)-5-nitroaniline CAS No. 208122-59-2

3-(4-Bromophenoxy)-5-nitroaniline

Cat. No. B2545572
CAS RN: 208122-59-2
M. Wt: 309.119
InChI Key: DCZOGZKXROXZRD-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromophenoxy)-5-nitroaniline" is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share similar functional groups, such as nitroaniline derivatives and bromophenoxy compounds. These related compounds are often used in the synthesis of more complex molecules or as probes in biochemical assays .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution reactions and condensation reactions. For instance, 2-bromo-4-nitrophenol was synthesized from 2-methoxy-5-nitroaniline using diazotization and Sandmeyer reactions, followed by a nucleophilic substitution reaction . Similarly, a Schiff base compound was synthesized through the condensation of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "3-(4-Bromophenoxy)-5-nitroaniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the Schiff-base molecule mentioned in paper was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods. Theoretical investigations using DFT calculations were also performed to understand the molecular geometry, vibrational frequencies, and electronic properties. These techniques could be applied to determine the molecular structure of "3-(4-Bromophenoxy)-5-nitroaniline".

Chemical Reactions Analysis

The papers describe several chemical reactions involving bromo- and nitro-substituted compounds. Nucleophilic aromatic substitution is a common reaction for these types of compounds, as seen in the synthesis of phthalocyanine derivatives . The reactivity of the bromo and nitro groups in these compounds is crucial for their further transformation into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the Schiff base compound in paper showed considerable urease inhibitory activity and minimal free radical scavenging activity. The polarizability and hyperpolarizability properties of another Schiff-base molecule were calculated and interpreted theoretically . These properties are important for understanding the potential applications of "3-(4-Bromophenoxy)-5-nitroaniline" in various fields, such as medicine and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of complex organic structures, such as Pyrrolo[4,3,2-de]quinolines, which have potential applications in pharmaceuticals and organic electronics. The synthesis processes often involve nitration, reduction, and coupling reactions, highlighting the compound's utility in creating structurally diverse molecules (Roberts et al., 1997).

Antimicrobial and Antioxidant Activities

  • Schiff bases derived from similar compounds exhibit antimicrobial and antioxidant activities, suggesting potential applications in the development of new antimicrobial agents and antioxidants. These activities are crucial for pharmaceutical and material science fields, providing insights into the compound's utility in creating biologically active molecules (Jain & Mishra, 2016).

Green Synthesis and Environmental Applications

  • The green synthesis approach for Schiff base compounds, involving similar nitroaniline derivatives, showcases the potential for environmentally friendly synthesis methods. Such methods reduce harmful waste and are significant for sustainable chemistry practices. Moreover, these compounds exhibit urease inhibitory activity, indicating potential applications in agriculture and medicine as urease inhibitors (Zulfiqar et al., 2020).

Photochromic Properties

  • Azobenzene derivatives synthesized from similar nitroaniline compounds demonstrate sensitive photochromic responses. This property is valuable in the development of materials for optical storage, photo-switching devices, and smart windows, indicating the compound's relevance in materials science (Xiume, 2015).

Mechanism of Action

The mechanism of action of “3-(4-Bromophenoxy)-5-nitroaniline” would likely depend on its specific structure and the context in which it is used. For instance, similar compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with “3-(4-Bromophenoxy)-5-nitroaniline” would likely depend on its specific structure. Similar compounds may be harmful if swallowed, cause skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on “3-(4-Bromophenoxy)-5-nitroaniline” could involve further exploration of its synthesis methods, potential applications, and biological activities .

properties

IUPAC Name

3-(4-bromophenoxy)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZOGZKXROXZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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